

# Fluorometholone molecular structure and chemical properties

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Compound Name: Fluorometholone

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An In-depth Technical Guide to Fluorometholone: Molecular Structure and Chemical Properties

## Introduction

Fluorometholone is a synthetic glucocorticoid, a class of corticosteroids, primarily utilized for its potent anti-inflammatory properties.[1] It is a member of the class of glucocorticoids that is a  $\Delta^1$ -progesterone substituted at key positions to enhance its activity.[2] Commonly administered as an ophthalmic suspension, it is indicated for the treatment of corticosteroid-responsive inflammation of the palpebral and bulbar conjunctiva, cornea, and the anterior segment of the globe.[2][3] Its therapeutic effect is approximately 40 times that of hydrocortisone when applied topically.[4] This guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

## Molecular Structure and Identification

Fluorometholone is a fluorinated steroid characterized by a pregna-1,4-diene-3,20-dione skeleton.[5] Its structure includes a fluoro group at position 9, hydroxy groups at positions 11 $\beta$  and 17, and a methyl group at position 6 $\alpha$ . [2]

Chemical Identifiers:

- IUPAC Name: (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[2][6]

- CAS Number: 426-13-1[7]
- Molecular Formula: C<sub>22</sub>H<sub>29</sub>FO<sub>4</sub>[2][7]
- SMILES: C[C@H]1C[C@H]2[C@@H]3CC--INVALID-LINK--C=C4)C(F)O)C">C@@(C(=O)C)O[6]
- InChIKey: FAOZLTXFLGPHNG-KNAQIMQKSA-N[7][8]

A derivative, Fluorometholone Acetate, is formed by the condensation of the 17-hydroxy group with acetic acid.[9]

## Physicochemical Properties

Fluorometholone presents as a white to off-white crystalline powder.[5][7] Its quantitative physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	376.46 g/mol	[7]
Melting Point	292-303 °C	[4][7]
Boiling Point (Predicted)	527.1 ± 50.0 °C	[4][7]
Water Solubility	30 mg/L (at 25 °C)	[4][7]
Solubility in Solvents	Slightly soluble in DMSO, Methanol, and Pyridine. Practically insoluble in ether.	[4][5][7]
pKa (Predicted)	12.50 ± 0.70	[4][7]
Density (Estimate)	1.0573	[4][7]
Optical Rotation	+52 to +60° (c=1, pyridine)	[4][7]
Refractive Index	55° (C=1, Pyridine)	[4][7]

## Mechanism of Action and Signaling Pathway

Fluorometholone's anti-inflammatory action is mediated through its activity as a Corticosteroid Hormone Receptor Agonist.[\[2\]](#)[\[6\]](#) The mechanism involves the modulation of gene expression to control the inflammatory response.

Corticosteroids like fluorometholone are thought to act by inducing phospholipase A<sub>2</sub> inhibitory proteins, known as lipocortins.[\[2\]](#)[\[5\]](#) These proteins regulate the biosynthesis of potent inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid.[\[2\]](#)[\[10\]](#) Arachidonic acid is liberated from membrane phospholipids by the enzyme phospholipase A<sub>2</sub>.[\[2\]](#)[\[10\]](#)

The signaling cascade proceeds as follows:

- **Cellular Entry and Receptor Binding:** Fluorometholone penetrates the cell membrane and binds to specific cytoplasmic glucocorticoid receptors (GR).[\[11\]](#)[\[12\]](#)
- **Nuclear Translocation:** This binding forms a steroid-receptor complex which then translocates into the cell nucleus.[\[11\]](#)[\[12\]](#)
- **Gene Expression Modulation:** Within the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) on the DNA.[\[11\]](#)[\[12\]](#)
- **Anti-inflammatory Protein Synthesis:** This interaction stimulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1.[\[12\]](#)
- **Inhibition of Inflammatory Mediators:** Lipocortin-1 inhibits phospholipase A<sub>2</sub>, blocking the release of arachidonic acid and subsequently suppressing the production of prostaglandins and leukotrienes.[\[12\]](#)
- **Suppression of Inflammatory Response:** The overall effect is the inhibition of edema, fibrin deposition, capillary dilation, and the migration of leukocytes, which are hallmarks of inflammation.[\[2\]](#)[\[5\]](#)



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Caption: Fluorometholone's anti-inflammatory signaling pathway.

## Experimental Protocols and Characterization

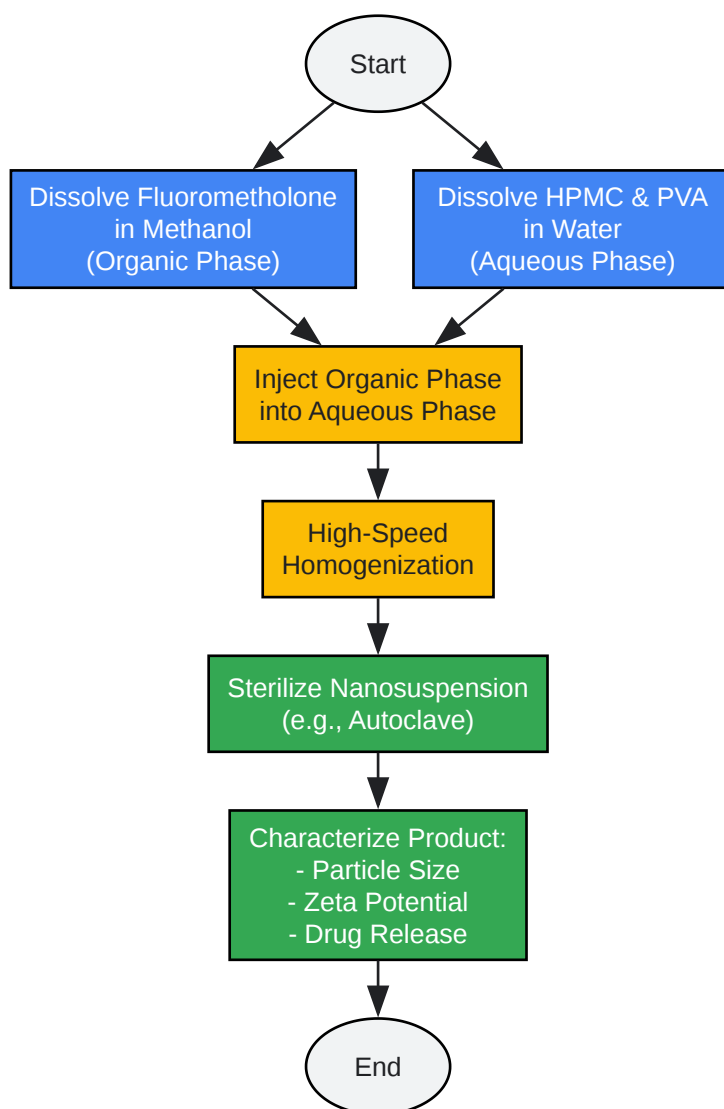
The characterization and formulation of fluorometholone involve various analytical and pharmaceutical techniques. Due to its low aqueous solubility, developing effective delivery systems like nanosuspensions is a key area of research.[13]

## Preparation of Fluorometholone Nanosuspension

A common method to enhance the ocular bioavailability of poorly soluble drugs like fluorometholone is through nanosuspension formulation using a precipitation method.[14]

Methodology:

- **Organic Phase Preparation:** An accurate quantity of Fluorometholone is dissolved in a suitable organic solvent, such as methanol.[14]
- **Aqueous Phase Preparation:** A polymer (e.g., Hydroxypropyl Methylcellulose - HPMC) and a stabilizer (e.g., Polyvinyl Alcohol - PVA) are dissolved in water.[14]
- **Precipitation:** The organic phase is injected into the aqueous phase under high-speed homogenization. This causes the drug to precipitate as nanoparticles.
- **Sterilization:** The final nanosuspension is sterilized, for example, by autoclaving at 121°C for 20 minutes.[14]
- **Characterization:** The resulting nanosuspension is characterized for particle size, zeta potential, and in-vitro drug release.[14]



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Caption: Experimental workflow for nanosuspension preparation.

## In Vitro Bioequivalence and Physicochemical Characterization

Regulatory bodies like the FDA provide guidance for establishing the bioequivalence of generic fluorometholone ophthalmic suspensions. This often involves comparing the test product to a Reference Listed Drug (RLD).

Methodology:

- Formulation Comparison (Q1/Q2): The test and reference formulations must be qualitatively (Q1) and quantitatively (Q2) the same, meaning they use the same inactive ingredients in nearly the same concentrations.[15]
- Comparative Physicochemical Characterization: At least three batches of both test and reference products are compared for:
  - Appearance, pH, specific gravity, osmolality, and viscosity.[15]
  - The soluble fraction of fluorometholone in the final product.[15]
  - Comparative drug particle size distribution.[15]
- In Vitro Drug Release: Comparative in vitro drug release studies are performed to ensure similar release profiles.[15]

## High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the determination and quantification of fluorometholone in various formulations and biological samples.

Example HPLC Method for Fluorometholone:

- Column: TSKgel ODS-100V column (4.6×150 mm).[16]
- Mobile Phase: 70% methanol.[16]
- Flow Rate: 0.8 mL/min.[16]
- Detection Wavelength: 254 nm.[16]
- Column Temperature: 35°C.[16]
- Internal Standard: Butyl p-hydroxybenzoate can be used as an internal standard for quantification.[16]

## Conclusion

Fluorometholone is a well-characterized synthetic corticosteroid with a defined molecular structure and a clear mechanism of anti-inflammatory action. Its physicochemical properties, particularly its low water solubility, present formulation challenges that are actively addressed through advanced drug delivery technologies like nanosuspensions. The analytical methods for its characterization are robust, ensuring quality and therapeutic equivalence for its use in treating ocular inflammation. This guide provides foundational technical information for researchers and professionals in drug development.

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